molecular formula C22H18O8 B1247320 Kynapcin-12

Kynapcin-12

Cat. No. B1247320
M. Wt: 410.4 g/mol
InChI Key: WOUMFZZOFGTIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kynapcin-12 is a natural product found in Pseudomerulius curtisii, Paxillus curtisii, and Polyozellus multiplex with data available.

Scientific Research Applications

Inhibition of Prolyl Oligopeptidase and Cancer Cells

Kynapcin-12, isolated from Polyozellus multiplex, is primarily known for its inhibitory activities against prolyl oligopeptidase (POP) and certain cancer cells. The compound's structure was originally thought to have a p-hydroquinone moiety, but this was later revised through total synthesis. This synthesis involved double Suzuki-Miyaura coupling, CAN oxidation, and LTA oxidation as key steps. The synthetic compounds demonstrated significant inhibitory activities against POP and cancer cells, highlighting Kynapcin-12's potential in therapeutic applications (Takahashi et al., 2014).

Antioxidant Properties

In addition to its inhibitory effects on POP and cancer cells, Kynapcin-12 has been identified as possessing significant antioxidant properties. These properties were observed during studies of compounds isolated from the methanolic extract of Paxillus curtisii fruiting bodies, which included Kynapcin-12. The compound exhibited protective effects against oxidative damage of supercoiled DNA and 2-deoxyribose by hydroxyl radicals generated from the Fenton reaction (Lee et al., 2009).

Synthesis and Structural Studies

The synthesis of Kynapcin-12 has been a subject of scientific interest, with studies focusing on achieving its total synthesis through various chemical processes. For instance, the first total synthesis of Kynapcin-24, a related compound, was achieved using palladium catalysis, providing insights into the structural and synthetic aspects of these compounds (Yang et al., 2009).

properties

Product Name

Kynapcin-12

Molecular Formula

C22H18O8

Molecular Weight

410.4 g/mol

IUPAC Name

[4-acetyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] acetate

InChI

InChI=1S/C22H18O8/c1-11(23)29-21-17(13-3-7-15(25)8-4-13)20(28)22(30-12(2)24)18(19(21)27)14-5-9-16(26)10-6-14/h3-10,25-28H,1-2H3

InChI Key

WOUMFZZOFGTIFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C)C3=CC=C(C=C3)O)O

synonyms

kynapcin 12
kynapcin-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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